molecular formula C19H36O5 B14596936 3-Ethoxypropyl 2-ethylhexyl hexanedioate CAS No. 61286-53-1

3-Ethoxypropyl 2-ethylhexyl hexanedioate

Cat. No.: B14596936
CAS No.: 61286-53-1
M. Wt: 344.5 g/mol
InChI Key: XTYWVTMADJAMGF-UHFFFAOYSA-N
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Description

3-Ethoxypropyl 2-ethylhexyl hexanedioate is an organic compound with the molecular formula C19H36O5. It is an ester formed from the reaction of hexanedioic acid with 3-ethoxypropanol and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxypropyl 2-ethylhexyl hexanedioate typically involves esterification reactions. One common method is the reaction of hexanedioic acid with 3-ethoxypropanol and 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxypropyl 2-ethylhexyl hexanedioate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexanedioic acid, 3-ethoxypropanol, and 2-ethylhexanol.

    Oxidation: The compound can be oxidized under strong oxidative conditions to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Hexanedioic acid, 3-ethoxypropanol, and 2-ethylhexanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols derived from the ester.

Scientific Research Applications

3-Ethoxypropyl 2-ethylhexyl hexanedioate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the formulation of biological assays and as a component in the preparation of biological samples.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of plasticizers, lubricants, and coatings due to its chemical stability and compatibility with various polymers.

Mechanism of Action

The mechanism of action of 3-Ethoxypropyl 2-ethylhexyl hexanedioate involves its interaction with molecular targets through ester bonds. The compound can undergo hydrolysis to release its constituent alcohols and acids, which can then participate in various biochemical pathways. The ester bond’s stability and reactivity play a crucial role in its effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

    Hexanedioic acid, bis(2-ethylhexyl) ester:

    2-Ethylhexyl glycidyl ether: This compound shares the 2-ethylhexyl group but differs in its functional groups and reactivity.

Uniqueness

3-Ethoxypropyl 2-ethylhexyl hexanedioate is unique due to the presence of both 3-ethoxypropyl and 2-ethylhexyl groups, which impart distinct chemical properties. These groups enhance its solubility, reactivity, and compatibility with various substrates, making it a versatile compound for multiple applications.

Properties

CAS No.

61286-53-1

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

IUPAC Name

1-O-(3-ethoxypropyl) 6-O-(2-ethylhexyl) hexanedioate

InChI

InChI=1S/C19H36O5/c1-4-7-11-17(5-2)16-24-19(21)13-9-8-12-18(20)23-15-10-14-22-6-3/h17H,4-16H2,1-3H3

InChI Key

XTYWVTMADJAMGF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCCCOCC

Origin of Product

United States

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